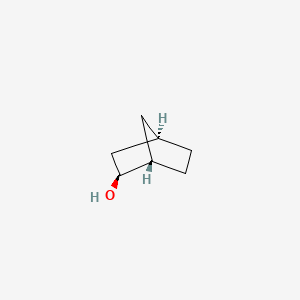

exo-Norborneol

Descripción

Evolution of the Norbornyl Carbocation Theory

The concept of carbocations as transient intermediates in organic reactions gained traction over time. Initially, the existence of simple hydrocarbon cations was doubted due to their perceived instability. nobelprize.org However, the study of reactions involving norbornane (B1196662) derivatives, particularly solvolysis reactions of compounds like 2-norbornyl halides or sulfonates (which can lead to products like exo-norborneol), provided compelling evidence for the involvement of cationic species. cdnsciencepub.comwikipedia.org The peculiar reactivity and stereochemical outcomes observed in these reactions spurred the development of theories regarding the nature of the intermediate carbocation. wikipedia.org

The Classical versus Non-Classical Ion Controversy: A Historical Context

The 2-norbornyl cation became the focal point of one of the most significant controversies in the history of physical organic chemistry: the debate over the "classical" versus "non-classical" nature of carbocations. acs.orgsciencedaily.com This controversy revolved around whether the positive charge in the 2-norbornyl cation was localized on a single carbon atom (classical) or delocalized through participation of a σ-bond (non-classical). wikipedia.orglibretexts.orgresearchgate.net

Contributions of Winstein and Early Mechanistic Postulations

Professor Saul Winstein and his student Daniel Trifan made seminal contributions to this debate starting in 1949. chemrxiv.org They observed that the acetolysis of both exo-2-norbornyl brosylate (p-bromobenzenesulfonate) and endo-2-norbornyl tosylate (p-toluenesulfonate) yielded a racemic mixture of the same product, exo-2-norbornyl acetate (B1210297) (a derivative of this compound). wikipedia.org Furthermore, they found that the exo isomer reacted significantly faster than the corresponding endo isomer, with rate enhancements reported to be around 350 times faster. github.iosubstack.com

Winstein interpreted these findings as evidence for the involvement of a common, symmetrical intermediate that was accessible from both exo and endo precursors and that reacted predominantly from the exo face. wikipedia.orgillinois.edu He proposed a revolutionary bridged structure for the norbornyl cation, featuring σ-delocalization and a three-center two-electron bond. chemrxiv.orggithub.io This structure, later termed "non-classical" by Professor Jack Roberts, represented a departure from the traditional understanding of two-center, two-electron bonds. wikipedia.org The observed rate acceleration for the exo isomer was attributed to anchimeric assistance from the C1-C6 σ-bond during ionization. wikipedia.org

An example of the key experimental observations made by Winstein and co-workers is the solvolysis of 2-norbornyl derivatives, which showed a marked preference for exo product formation regardless of the stereochemistry of the starting material. This high stereoselectivity, where the amount of the endo epimer of the product was shown to be less than 0.02%, supported the idea of a common intermediate reacting preferentially from one face. wikipedia.org

Table 1: Relative Solvolysis Rates and Product Distribution (Illustrative Example based on Winstein's observations)

| Starting Material | Relative Solvolysis Rate (approx.) | Major Product | Stereoselectivity (Exo Product) |

| exo-2-Norbornyl derivative | 350 | exo-Norbornyl acetate | > 99.98% |

| endo-2-Norbornyl derivative | 1 | exo-Norbornyl acetate | > 99.98% |

Note: These values are illustrative and based on the general trends reported in the literature concerning Winstein's initial findings. wikipedia.orggithub.iosubstack.com

Dissenting Arguments and Alternative Interpretations (e.g., Herbert C. Brown)

The non-classical ion hypothesis was met with significant opposition, most notably from Professor Herbert C. Brown. substack.comnasonline.org Brown, a preeminent chemist himself, argued that the experimental data could be adequately explained by rapidly equilibrating "classical" carbocations. wikipedia.orgsubstack.com He proposed that the observed rate differences and stereochemical outcomes were primarily due to steric effects. substack.comillinois.edu

Brown suggested that the endo face of the norbornyl system is sterically more hindered than the exo face. substack.com According to his interpretation, the slower solvolysis rate of the endo isomer was due to increased steric congestion during ionization, while the exo ionization was considered "normal". illinois.edu The formation of predominantly exo product from both isomers was explained by favored attack on the less hindered exo face of a rapidly equilibrating mixture of classical carbocations. libretexts.orgsubstack.com Brown argued that a rapid equilibrium between two enantiomeric classical carbocations on the reaction timescale would also account for the observed racemization when an enantioenriched exo precursor was used. libretexts.org

The debate between Winstein and Brown was intense and prolonged, characterized by vigorous arguments and numerous publications supporting each side. substack.com Brown's arguments emphasized the importance of steric factors and challenged the necessity of invoking a non-classical structure. nasonline.org

Resolution of the Controversy through Advanced Methodologies

The controversy over the norbornyl cation persisted for decades. substack.comcore.ac.uk Its eventual resolution was largely driven by the development and application of advanced spectroscopic techniques and computational methods that were not available during the initial stages of the debate. nobelprize.orggithub.iosubstack.com

George Olah, a Nobel laureate, and his co-workers played a crucial role by pioneering the use of superacidic media to generate stable, long-lived carbocations that could be characterized spectroscopically. nobelprize.orggithub.iocore.ac.uk Using techniques such as 1H and 13C NMR spectroscopy at low temperatures, they were able to observe the norbornyl cation directly. libretexts.orggithub.iocore.ac.uk At very low temperatures (-159 °C), where rearrangements are significantly slowed, the 13C NMR spectrum showed equivalence of carbons 1 and 2, consistent with a symmetrical, non-classical structure. github.iocore.ac.uk The absence of signals characteristic of a trivalent carbocation center in the core electron spectroscopy (ESCA) further supported the non-classical picture. nobelprize.orggithub.io

Computational chemistry also contributed significantly to resolving the debate. High-level ab initio calculations performed in the late 1980s and early 1990s supported the non-classical structure as a minimum on the potential energy surface. github.iocore.ac.uk More recent theoretical simulations, including ab initio molecular dynamics with explicit solvent, have further confirmed that the non-classical cation is formed very rapidly upon ionization and is the dominant species in solution. github.iosubstack.com

Ultimately, crystallographic evidence provided a definitive answer. In 2013, a crystal structure of the 2-norbornyl cation as a weakly coordinating salt was reported, unequivocally confirming the bridged, non-classical geometry with a pentacoordinate carbon atom at very low temperatures. sciencedaily.comlibretexts.orgresearchgate.netchemrxiv.orgcore.ac.uk This experimental evidence, combined with the extensive spectroscopic and computational data, largely settled the controversy, confirming that Winstein's non-classical representation was correct for the stable, ground-state 2-norbornyl cation. nobelprize.orgsciencedaily.comgithub.io

The study of the norbornyl cation controversy highlights how the development of new tools and techniques drives scientific progress and the importance of rigorous experimental and theoretical investigation in understanding complex chemical phenomena. nobelprize.orggithub.iosubstack.com While the debate was intense, it ultimately led to a deeper understanding of carbocation chemistry and the concept of σ-delocalization. nobelprize.orgwikipedia.orgresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTYQMYDIHMKQB-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-37-0, 61277-93-8 | |

| Record name | exo-Norborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-Norborneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Norborneol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBORNEOL, EXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V367XM6FYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORBORNEOL, EXO-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF39IU2W1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Stereochemical Control of Exo Norborneol

Regio- and Stereoselective Synthetic Pathways to exo-Norborneol (B145942)

The synthesis of this compound from precursors such as norbornene or norbornanone derivatives underscores the critical need for controlling the addition or reduction processes to favor the exo stereochemistry.

Stereoselective Hydroboration-Oxidation of Norbornene

Hydroboration-oxidation is a well-established method for achieving anti-Markovnikov hydration of alkenes with syn addition of the hydrogen and boron moieties. masterorganicchemistry.comwindows.net In the case of norbornene, the hydroboration step predominantly occurs from the less sterically hindered exo face of the double bond, a consequence of the bicyclic system's inherent steric environment. oregonstate.edupnas.org This initial stereoselective addition of the borane (B79455) reagent dictates the stereochemistry of the resulting alcohol following oxidative workup.

The hydroboration of norbornene using borane (BH₃) or its complexes, followed by oxidation with hydrogen peroxide and base, affords this compound with high stereoselectivity. masterorganicchemistry.comwindows.net Earlier studies have demonstrated that the hydroboration-oxidation of norbornene yields this compound with greater than 99% isomeric purity, with the endo isomer present in only a minor amount. oregonstate.edupnas.org This pronounced exo selectivity is a hallmark of hydroboration reactions applied to bicyclic systems like norbornene, where the approach of the hydroborating agent is sterically favored from the exo direction. oregonstate.edupnas.org

Data Table 1: Stereoselectivity of Norbornene Hydroboration-Oxidation

| Alkene | Hydroborating Agent | % this compound | % endo-Norborneol (B8440766) | Reference |

| Norbornene | BH₃ | >99.5 | <0.5 | oregonstate.edupnas.org |

Acid-Catalyzed Hydration of Norbornene: Mechanistic Considerations of exo-Product Formation

The acid-catalyzed hydration of norbornene involves the addition of water across the alkene double bond, typically facilitated by strong acids such as sulfuric acid. smolecule.combrainly.comcram.comchegg.com This reaction proceeds through the formation of a carbocation intermediate. brainly.comchegg.com Protonation of the double bond in norbornene generates a carbocation, which is subsequently attacked by a water molecule. brainly.comchegg.com

The preferential formation of the exo product in the acid-catalyzed hydration of norbornene is attributed to factors such as the greater stability of the transition state leading to the exo carbocation or the favored attack of water on the carbocation from the exo face. Although both exo and endo norborneol can be formed, the exo isomer is frequently the major product. smolecule.comcram.com The reaction mechanism involves the initial protonation of the double bond, generating a carbocation. brainly.comchegg.com Nucleophilic attack of water on this carbocation, followed by deprotonation, yields the norborneol product. brainly.com The observed exo selectivity is a subject of detailed mechanistic investigations that consider factors such as torsional strain and the nature of the carbocation intermediate. pnas.org Chromium-containing catalysts have also been reported for the hydration of norbornene, yielding exo-2-norborneol with high selectivity. google.com

Data Table 2: Isomeric Distribution in Acid-Catalyzed Hydration of Norbornene

| Catalyst | Solvent | Temperature (°C) | % this compound | % endo-Norborneol | Reference |

| Sulfuric Acid | Water | Not specified | Favored | Minor | smolecule.comcram.com |

| Sulfuric Acid | Isooctane | 5-8 | 92 | Not specified | google.com |

| Cr(acac)₃ | CCl₄/H₂O | 75-130 | 70-90 | 0 | google.com |

Reduction of Norbornanone Derivatives and Stereochemical Outcomes

The reduction of norbornanone (also known as 2-norbornanone or norcamphor) provides an alternative synthetic route to norborneols. wikipedia.org The reduction of the carbonyl group in norbornanone can yield both exo- and endo-norborneol, with the stereochemical outcome being dependent on the reducing agent and reaction conditions.

Reduction of norbornanone with reducing agents such as lithium aluminum hydride (LiAlH₄) typically favors the formation of endo-norborneol. This preference is attributed to the steric accessibility of the carbonyl group from the exo face, leading to the delivery of the hydride from the exo direction and consequently forming the endo alcohol. However, the exo isomer can also be obtained, and the ratio of exo to endo products can be influenced by the choice of reducing agent and reaction conditions. For instance, microbial reduction of (±)-2-norbornanone using specific microorganisms like Rhodosporidium toruloides can yield endo-norborneol with high enantiomeric excess. While this example highlights endo selectivity in a biocatalytic reduction, chemical reduction methods can be optimized to influence the exo/endo ratio.

Enantioselective Synthesis and Optical Resolution of this compound

The synthesis of enantiomerically pure this compound is crucial for its applications in the synthesis of chiral compounds. Approaches to obtain chiral norborneol include biocatalytic methods and asymmetric catalysis.

Biocatalytic Approaches and Enzymatic Hydrolysis for Chiral Norborneol

Biocatalysis, leveraging the activity of enzymes or microorganisms, offers a highly selective pathway to chiral compounds under mild reaction conditions. mdpi.commdpi.comnih.gov While some biocatalytic reductions of norbornanone have demonstrated selectivity for the endo isomer, biocatalytic methods hold potential for the synthesis or resolution of chiral this compound or its derivatives. Enzymatic hydrolysis of racemic norbornyl esters could serve as a method for kinetic resolution, leading to enantiomerically enriched this compound. Biocatalytic processes are increasingly explored for the synthesis of chiral intermediates across various industries. mdpi.comnih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of chiral catalysts to induce enantioselectivity in chemical transformations. cram.comchemrxiv.org While the direct asymmetric synthesis of this compound from achiral precursors like norbornene using asymmetric catalysis can present challenges due to the substrate's structure, asymmetric reactions involving norbornene derivatives or the modification of norborneol using asymmetric catalysts can lead to the formation of chiral compounds possessing the norbornane (B1196662) framework. chemrxiv.org Research in asymmetric hydroboration of alkenes utilizing chiral ligands in conjunction with metal catalysts has shown promise in controlling enantioselectivity. nih.gov Although one study reported a specific asymmetric catalytic synthesis of this compound from norbornene yielding only 20% ee with a rhodium catalyst, the field of asymmetric catalysis is continuously advancing, offering potential for enhanced enantioselectivity in future syntheses. nih.gov Asymmetric Diels-Alder reactions employing chiral auxiliaries or catalysts have been successfully applied to the synthesis of chiral norbornene derivatives, which could potentially be transformed into enantiopure norborneols. chemrxiv.org

Derivatization for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess (ee) is crucial in asymmetric synthesis and the study of chiral compounds like this compound. While techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral stationary phases can directly separate enantiomers, derivatization with chiral reagents offers an alternative approach, particularly useful with spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy ic.ac.ukmasterorganicchemistry.com.

Chiral derivatizing agents (CDAs) are employed to convert enantiomers into diastereomers. wikipedia.org Unlike enantiomers, which have identical spectroscopic properties in achiral environments, diastereomers are chemically and physically distinct and can be differentiated by standard analytical techniques such as NMR. wikipedia.orgresearchgate.net By reacting a mixture of this compound enantiomers with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomeric esters is formed. These diastereomers exhibit different chemical shifts in their NMR spectra, allowing for the integration of the corresponding peaks to determine the ratio of the diastereomers, and thus the enantiomeric excess of the original this compound sample. wikipedia.orgresearchgate.net

A commonly used chiral derivatizing agent for alcohols, including norborneols, is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride. wikipedia.orgtandfonline.com The reaction of this compound with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride yields a mixture of diastereomeric Mosher esters. Analysis of the 19F NMR spectrum of these esters is particularly effective due to the isolated trifluoromethyl group, which provides sharp, distinct signals for each diastereomer. tandfonline.com

Research has demonstrated the application of this method for determining the enantiomeric excess of this compound. For instance, the condensation of (R)-(+)-exo-2-norborneol with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride in CDCl3 in the presence of pyridine (B92270) resulted in the formation of diastereomeric esters. The 19F NMR spectrum showed distinct fluorine chemical shifts. Specifically, peaks at -73.948 and -74.113 ppm were assigned to the fluorine atoms of the (2R)- and (2S)-exo-norbornyl-(S)-α-methoxy-α-trifluoromethylphenyl acetates, respectively. tandfonline.comtandfonline.com The integration ratio of these peaks allowed for the calculation of the enantiomeric excess. In one study, an integration ratio of 9/1 corresponded to an enantiomeric excess of 80% for (R)-(+)-exo-2-norborneol obtained from a kinetic resolution process. tandfonline.comtandfonline.com Similarly, (S)-(–)-exo-2-norborneol derivatized with the same chiral agent showed peaks at -73.965 and -74.130 ppm with an integration ratio of 92/8, indicating an 84% enantiomeric excess for the (S) enantiomer. tandfonline.comtandfonline.com

While 1H NMR can also be used, the spectra can be more complex due to overlapping signals and complex multiplicity patterns, which can make peak assignment and integration challenging, especially for samples with low enantiomeric excess or impurities. researchgate.netiisc.ac.in Techniques like 2D J-resolved spectroscopy can help simplify these spectra and improve the accuracy of ee determination by resolving overlapped peaks. researchgate.netiisc.ac.in

The use of CDAs in conjunction with NMR spectroscopy provides a reliable method for determining the enantiomeric excess of this compound by converting enantiomers into spectroscopically distinguishable diastereomers.

Representative 19F NMR Data for this compound Mosher Esters

| This compound Enantiomer | Chiral Derivatizing Agent | Diastereomer | 19F NMR Chemical Shift (ppm) | Integration Ratio | Calculated ee (%) |

| (R)-(+)-exo-2-norborneol | (S)-(+)-Mosher's acid chloride | (2R)-exo-norbornyl-(S)-Mosher ester | -73.948 | 9 | 80 |

| (2S)-exo-norbornyl-(S)-Mosher ester | -74.113 | 1 | |||

| (S)-(–)-exo-2-norborneol | (S)-(+)-Mosher's acid chloride | (2R)-exo-norbornyl-(S)-Mosher ester | -73.965 | 8 | 84 |

| (2S)-exo-norbornyl-(S)-Mosher ester | -74.130 | 92 |

Mechanistic Investigations of Reactions Involving the Norbornyl Skeleton

Carbocationic Rearrangements and Solvolysis Phenomena

Reactions involving the norbornyl skeleton frequently proceed through carbocation intermediates, which are prone to various rearrangements. These rearrangements and the solvolysis of norbornyl derivatives have been extensively studied to understand the nature of the involved carbocations and the factors influencing their reactivity and selectivity.

Wagner-Meerwein Rearrangements in Norbornyl Systems

The Wagner-Meerwein rearrangement is a fundamental type of carbocation rearrangement involving the migration of an alkyl group or aryl group, with its bonding pair of electrons, to an electron-deficient carbon atom. nptel.ac.in In norbornyl systems, this rearrangement is particularly prominent and involves the migration of a carbon-carbon sigma bond. ias.ac.in The 2-norbornyl cation is a classic example where rapid Wagner-Meerwein rearrangements between two enantiomeric asymmetric structures have been proposed in the classical picture. wikipedia.org These rearrangements are invoked as the mechanism converting between these enantiomers. wikipedia.org Studies using NMR spectroscopy have confirmed that Wagner-Meerwein rearrangements in dynamic systems like the 2-norbornyl cation occur faster than the NMR timescale, even at low temperatures. wikipedia.org

Hydride and Alkyl Shifts within Norbornyl Cations

In addition to Wagner-Meerwein rearrangements (which involve alkyl shifts), hydride shifts are also significant in norbornyl cation chemistry. core.ac.uk Carbocations can undergo 1,2-hydride shifts to achieve greater stability. dalalinstitute.com While longer-range hydride transfers are generally rare, 2-norbornyl cations are known to undergo a fast wikipedia.orgcore.ac.uk hydride shift, which is considered atypical. wpmucdn.com Isotope labeling experiments, such as those using deuterium (B1214612), have been used to reveal the existence of degenerate hydride shifts responsible for the distribution of deuterium atoms over the norbornyl skeleton. mpg.deresearchgate.net These studies can differentiate between fast 6,1,2- and slower 3,2-hydride shifts, and the distribution profiles can indicate the formation of similar cationic intermediates from different starting isomers. researchgate.net Alkyl shifts, specifically 1,2-alkyl shifts (Wagner-Meerwein shifts), are also characteristic rearrangements in these systems. ias.ac.inwpmucdn.com

Solvolysis Kinetics and Stereochemistry of exo-Norbornyl Derivatives

The solvolysis of exo-norbornyl derivatives has been a cornerstone in the study of norbornyl cation chemistry and the concept of non-classical ions. Solvolysis reactions involve the reaction of a substrate with a solvent, where the solvent acts as a nucleophile and the leaving group departs, forming a carbocation intermediate. The kinetics and stereochemistry of these reactions provide crucial insights into the reaction mechanism and the nature of the transition state and intermediates.

A key observation in the solvolysis of 2-norbornyl derivatives is the significant difference in reaction rates between the exo and endo isomers. The acetolysis of exo-norbornyl sulfonate esters is substantially faster than that of the corresponding endo isomers, often by a factor of several hundred (e.g., 350 times faster). core.ac.ukmsu.edulibretexts.org This rate acceleration for the exo isomer, compared to the endo isomer which reacts at a rate similar to a cyclohexyl derivative, strongly suggests the involvement of anchimeric assistance. msu.edulibretexts.org

Furthermore, the stereochemical outcome of the solvolysis of exo-norbornyl derivatives is highly informative. Solvolysis of a single enantiomer of 2-exo-norbornyl brosylate, for instance, yields racemic 2-exo-norbornyl acetate (B1210297) with complete retention of configuration and racemization. wikipedia.orgmsu.edulibretexts.org This observation is consistent with the formation of a symmetrical intermediate, like the bridged non-classical 2-norbornyl cation, where attack by the nucleophile (acetic acid in this case) occurs equally from either face, leading to a racemic mixture of the exo product. wikipedia.orgcore.ac.uklibretexts.org In contrast, the endo isomer typically undergoes substitution with inversion of configuration and retains only a small degree of optical activity. msu.edulibretexts.org

Data on the relative rates of acetolysis of exo- and endo-2-norbornyl p-toluenesulfonates or p-bromobenzenesulfonates highlight this kinetic difference:

| Derivative | Relative Rate of Acetolysis (approx.) |

| exo-2-Norbornyl sulfonate ester | 350 |

| endo-2-Norbornyl sulfonate ester | 1 |

| Cyclohexyl derivative | Similar to endo-isomer |

This significant rate difference and the stereochemical outcome of the exo isomer solvolysis were key pieces of evidence supporting the concept of anchimeric assistance and the formation of a non-classical carbocation.

Role of Anchimeric Assistance (Neighboring Group Participation)

Anchimeric assistance, or neighboring group participation, plays a crucial role in the enhanced reactivity and observed stereochemistry of exo-norbornyl derivatives during solvolysis. msu.edulibretexts.org It involves the participation of a neighboring group, in this case, the electron pair of the C1-C6 sigma bond, in stabilizing the developing positive charge during the ionization step. libretexts.org This internal participation facilitates the departure of the leaving group, lowering the activation energy of the solvolysis reaction and leading to the observed rate acceleration for the exo isomer. msu.edulibretexts.org

The C1-C6 sigma bond in the exo isomer is ideally oriented anti to the leaving group, allowing for effective overlap and stabilization of the transition state. libretexts.org This interaction leads to the formation of a bridged, sigma-delocalized ion, often depicted as the non-classical 2-norbornyl cation. libretexts.org This bridged intermediate is symmetrical, which explains the complete racemization observed in the solvolysis product of the exo isomer. libretexts.org In contrast, the C1-C6 bond in the endo isomer is not suitably positioned to provide similar anchimeric assistance, resulting in a much slower ionization rate. core.ac.uk

Anchimeric assistance is typically associated with observable characteristics such as rate acceleration compared to similar reactions lacking such assistance, stereoelectronic control leading to rate and product differences between stereoisomers, retention of configuration in substitution products, and racemization of products when a symmetrical bridged intermediate is involved. msu.edulibretexts.org

Reaction Dynamics and Transition State Elucidation

Understanding the dynamics of carbocation formation and interconversion, as well as the nature of the transition states involved, is essential for a complete mechanistic picture of reactions involving the norbornyl skeleton.

Energetics and Barriers of Rearrangement Processes

Rearrangement processes are a hallmark of reactions proceeding through the 2-norbornyl cation. These rearrangements, notably Wagner-Meerwein shifts and hydride shifts (specifically 3,2- and 6,2-hydride shifts), allow for the interconversion of cationic species and are central to understanding the observed product distributions and stereochemistry in reactions involving the norbornyl skeleton wikipedia.orgcdnsciencepub.comcdnsciencepub.comcore.ac.ukresearchgate.net. The energetics and activation barriers associated with these rearrangements are critical parameters that dictate the reaction pathways and rates.

The nature of the 2-norbornyl cation itself has been a long-standing subject of controversy, revolving around whether it exists as a rapidly equilibrating pair of classical structures or a single non-classical, bridged species wikipedia.orgic.ac.uksubstack.com. This debate is intrinsically linked to the potential energy surface (PES) of the cation, where the non-classical picture posits the bridged structure as a stable minimum, while the classical view suggests it is a transition state between two rapidly interconverting classical carbocations wikipedia.orgsubstack.com. Spectroscopic evidence, including NMR studies at low temperatures, has largely supported the non-classical, symmetric structure as the stable species under those conditions, indicating very low barriers to interconversion, potentially less than 0.2 kcal/mol substack.com.

Computational studies have provided valuable insights into the energetics of various rearrangement pathways. For instance, the isomerization of the 2-norbornyl carbocation to the more stable 1,3-dimethylcyclopentenyl carbocation has been explored computationally researchgate.netbeilstein-journals.org. While early reports suggested a ring opening of the non-classical center with an activation energy of 33.2 kcal/mol, later studies indicated that cleavage of the C3-C4 bond might be a preferred initial step with a lower barrier of 23.5 kcal/mol researchgate.net. Other complex pathways for this isomerization have been identified with activation barriers ranging from approximately 33 to 37 kcal/mol beilstein-journals.org.

Specific hydride and alkyl shifts within the norbornyl cation system also have characteristic activation free energies (ΔG‡). Studies have derived trial activation free energies for various rearrangement steps, considering differences between secondary and tertiary systems cdnsciencepub.comdoi.org. For the parent 2-norbornyl cation system, the degenerate rearrangement (Wagner-Meerwein shift) has been analyzed, with a reported ΔG‡ of 11.4 kcal/mol at -29 °C and ΔH‡ of 10.2 ± 0.6 kcal/mol cdnsciencepub.com.

The stereochemical outcome of reactions, particularly the significant difference in reactivity between exo- and endo-norbornyl derivatives in solvolysis reactions, provides experimental evidence for the influence of skeletal rearrangements and the stability of the intermediate cation wikipedia.orgcore.ac.ukresearchgate.net. Exo-substituted norbornanes have been observed to react significantly faster than their endo isomers; for example, 2-exo-norbornyl brosylate undergoes acetolysis approximately 350 times faster than the corresponding endo isomer wikipedia.orgcore.ac.uk. This enhanced reactivity of the exo isomer is attributed to anchimeric assistance from the C1-C6 σ bond during the ionization step, which facilitates the formation of the stabilized non-classical 2-norbornyl cation wikipedia.orgcore.ac.uk. The endo isomer, lacking this favorable orbital overlap for anchimeric assistance, ionizes more slowly, potentially through a less stabilized transition state or a different mechanism wikipedia.orgresearchgate.netosti.gov.

Activation free energies for specific shifts in substituted norbornyl systems highlight the stereochemical preferences. For instance, in tertiary norbornyl systems, the activation free energy for the exo-3,2-hydride shift is significantly lower (6.6 kcal/mol) compared to the endo-3,2-hydride shift (> 14 kcal/mol) cdnsciencepub.com. Similarly, the endo-6,2-hydride shift has activation free energies of 5.8 kcal/mol for secondary systems and 7.2 kcal/mol for tertiary systems cdnsciencepub.com. These differences underscore the influence of both the position and stereochemistry of substituents on the ease of specific rearrangement pathways.

The barriers for rearrangement reactions can be particularly low when they involve the breaking of bonds that are part of delocalized systems, such as those engaged in strong hyperconjugation in carbocations nih.gov. This can lead to transition states that lack significant σ-delocalization nih.gov.

The following table summarizes some representative activation free energies for rearrangement processes in norbornyl cation systems:

| Rearrangement Process | System Type (if specified) | ΔG‡ (kcal/mol) | Temperature (°C) | Source |

| Degenerate Rearrangement (Wagner-Meerwein) | 2-Norbornyl cation | 11.4 | -29 | cdnsciencepub.com |

| endo-6,2-Hydride Shift | Secondary | 5.8 | Not specified | cdnsciencepub.com |

| endo-6,2-Hydride Shift | Tertiary | 7.2 | -96 | cdnsciencepub.com |

| exo-3,2-Hydride Shift | Tertiary | 6.6 | Not specified | cdnsciencepub.com |

| endo-3,2-Hydride Shift | Tertiary | > 14 | Not specified | cdnsciencepub.com |

| C3-C4 bond cleavage (Isomerization to DMCP+) | 2-Norbornyl carbocation | 23.5 | Not specified | researchgate.net |

| Ring opening of non-classical center (Isomerization to DMCP+) | 2-Norbornyl carbocation | 33.2 | Not specified | researchgate.net |

Influence of Solvent on Reaction Mechanisms

The solvent in which a reaction is conducted can significantly influence the reaction mechanism and rate, particularly in reactions involving charged intermediates like carbocations digimat.inlibretexts.orgechemi.com. Solvent effects are crucial in the study of reactions involving the norbornyl skeleton, especially solvolysis reactions where the leaving group departs to form a carbocation.

Polar solvents, particularly polar, protic solvents like water and alcohols, are effective at stabilizing ions through strong intermolecular interactions such as hydrogen bonding libretexts.org. These solvents can stabilize both cations and anions, which is particularly relevant for stabilizing the developing charge in the transition state leading to a carbocation and the carbocation intermediate itself in SN1-like processes libretexts.org. This stabilization can lower the activation barrier for ionization and accelerate the reaction libretexts.org.

The historical controversy surrounding the structure of the 2-norbornyl cation was, to some extent, influenced by the different solvent systems used in experimental studies ic.ac.uk. Studies conducted in strongly acidic, low-nucleophilicity media ("magic acid") provided evidence supporting the stable non-classical ion, while solvolysis studies in more nucleophilic solvents like water or acetic acid led to different interpretations ic.ac.ukic.ac.uk. The interaction of the carbocation with solvent molecules and counter-ions in solution can influence its structure and reactivity, potentially leading to asymmetric or contact ion pair species that differ from the structure of the isolated cation ic.ac.uk.

The effect of solvent on the exo:endo rate ratio in the solvolysis of 2-norbornyl derivatives has been critically examined to understand the underlying mechanisms researchgate.netosti.gov. It was historically proposed that the high exo:endo rate ratio resulted from anchimeric assistance (kΔ process) for the exo isomer, which is relatively insensitive to solvent nucleophilicity, and a solvent-assisted ionization (ks process) for the endo isomer, which is sensitive to solvent nucleophilicity osti.gov. However, studies examining the correlation between the solvolysis rates of exo- and endo-norbornyl tosylates and the rates of solvolysis of 2-adamantyl tosylate (a system considered to undergo a k_c process) across a wide range of solvents have challenged this interpretation osti.gov. A linear correlation was observed between the log of the solvolysis rates of the norbornyl derivatives and 2-adamantyl tosylate across various solvents, including water, aqueous acetone, methanol, formic acid, trifluoroacetic acid, and hexafluoroisopropyl alcohol osti.gov. This suggests that the solvolyses of both exo- and endo-norbornyl derivatives might proceed predominantly through processes that are essentially k_c (ionization to a carbocation), with the large exo:endo rate ratio arising from the much lower activation energy for the formation of the delocalized non-classical cation from the exo isomer compared to the endo isomer osti.gov.

The choice of solvent can also impact the observed reaction pathways in complex rearrangements involving the norbornyl skeleton. For instance, in Lewis acid-mediated skeletal rearrangements of norbornyl appended cyclopentanediols, the use of nucleophilic solvents instead of non-polar solvents like toluene (B28343) was predicted to have advantages by serving as both a reaction medium and a potential source of nucleophilic attack rsc.org. However, unwanted side reactions and complex product mixtures can arise depending on the solvent and the presence of multiple reactive centers within the molecule rsc.org.

The debate regarding the relative contributions of nonclassical stabilization and steric hindrance to the large reactivity differences between epimers in norbornyl systems and other cyclic esters also involves the consideration of solvent effects researchgate.net. The introduction of solvents like hexafluoroisopropanol, which are considered more appropriate for exhibiting uniform reaction mechanisms, has been important in these studies researchgate.net.

Spectroscopic and Computational Approaches to Structure and Mechanism

Advanced Spectroscopic Characterization for Mechanistic Insights

Spectroscopy offers powerful tools to probe the molecular structure and dynamics of norbornyl species, aiding in the understanding of reaction mechanisms.

Deuterium (B1214612) Labeling Studies for Tracing Reaction Pathways

Deuterium labeling is a valuable technique for tracing the fate of specific hydrogen atoms during reactions, providing evidence for proposed mechanisms and rearrangements. Studies involving deuterated norbornane (B1196662) derivatives have been used to investigate elimination reactions and rearrangements. For instance, gas-phase pyrolysis of exo-2-norbornyl chloride and cyclopentyl chloride with deuterium labeling showed a cis-1,2 elimination in the formation of norbornene and cyclopentene, with a deuterium isotope effect of 3. researchgate.net Nortricyclene was also produced from exo-2-norbornyl chloride via a trans 1,3 elimination, analogous to a fragmentation of the ionized molecule. researchgate.net

In the context of biological oxidation, deuterium labeling of norbornane has been used to study its hydroxylation by cytochrome P-450. Analysis of the mass spectra of products from deuterated norbornane revealed significant deuterium content in the exo- and endo-norborneol (B8440766) products, indicating a non-stereospecific hydroxylation and suggesting an initial hydrogen abstraction to form a carbon radical intermediate. umich.eduacs.org For example, oxidation of exo,exo,exo,exo-2,3,5,6-tetradeuteronorbornane by a reconstituted liver cytochrome P-450 system yielded exo- and endo-2-norborneol with specific deuterium incorporation patterns. acs.org

Mass Spectrometry: Fragmentation Mechanisms of Norbornyl Alcohols and Derivatives

Mass spectrometry is employed to study the fragmentation pathways of norbornyl alcohols and their derivatives, providing information about their structures and the ions formed under electron ionization. The mass spectra of exo- and endo-norborneol and their deuterium-labeled analogues have been studied in detail. researchgate.net These studies show common fragmentation pathways for the two isomers, with major routes linked to specific rearrangements of the molecular ion. researchgate.net The loss of water from the molecular ion occurs through two processes, one involving the hydroxyl hydrogen and one that does not. researchgate.net

Fragmentation trends observed for norbornyl alcohols can be extended to other norbornane derivatives. researchgate.net For example, 2-norbornanol derivatives typically lose carbon atoms 2 and 3 (as the enol form of an aldehyde or ketone) along with a hydrogen atom or methyl radical at C-1 or C-7, leading to a cyclopentenyl ion. researchgate.net This ion appears as a strong peak at specific m/e values depending on the substitution pattern. researchgate.net

Studies on the mass spectra of exo-2-norbornyl chloride and its deuterated analogues have focused on metastable peaks involving molecular ions and norbornyl cations. researchgate.netcdnsciencepub.comcdnsciencepub.com These analyses suggest that the molecular ion does not undergo Wagner-Meerwein isomerization before fragmentation. researchgate.netcdnsciencepub.comcdnsciencepub.com However, in the norbornyl cation, hydrogen atoms lose their identity, indicated by random H and D loss upon ethylene (B1197577) ejection. researchgate.netcdnsciencepub.comcdnsciencepub.com Metastable ion analysis has been proposed as a method to study the involvement of norbornyl carbonium ions in the preparation of 2-norbornyl chloride. researchgate.netcdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing Carbocation Structures and Dynamics

NMR spectroscopy has been a pivotal technique in the study of carbocations, including the challenging 2-norbornyl cation. wikipedia.orgsubstack.comcore.ac.ukdalalinstitute.comresearchgate.net The ability to generate stable solutions of carbocations in superacidic media at low temperatures, pioneered by George Olah and co-workers, allowed for their spectroscopic characterization. substack.comcore.ac.ukic.ac.uk

Early NMR studies of the 2-norbornyl cation in solution at higher temperatures showed rapid equilibration, making it difficult to distinguish between rapidly interconverting classical structures and a single non-classical structure. wikipedia.org However, solid-state NMR analysis at very low temperatures (down to 5 K) significantly slows down rearrangement processes. wikipedia.org Solid-state 13C NMR spectra of the 2-norbornyl cation have shown that carbons 1 and 2 are in identical chemical environments, which is consistent with the non-classical, bridged structure. wikipedia.orgsubstack.com At higher temperatures (e.g., -80 °C), rapid Wagner-Meerwein rearrangements cause carbons 1, 2, and 6 to become equivalent on the NMR timescale. substack.com

NMR spectroscopy has confirmed that significant positive charge density resides on methylene (B1212753) carbon 6 in the 2-norbornyl cation, which is unexpected for a primary carbocation but supports the significance of a pi-bonded resonance structure. wikipedia.org 1H and 13C NMR studies have been crucial in the long-standing debate regarding the classical versus non-classical nature of the 2-norbornyl cation. wikipedia.orgsubstack.comcore.ac.ukdalalinstitute.comresearchgate.net

NMR spectroscopy can also be used to study exo-norborneol (B145942) itself, for instance, in the presence of chiral shift reagents to assess enantiopurity. researchgate.net

Theoretical and Computational Chemistry

Computational chemistry plays a vital role in complementing experimental spectroscopic data by providing theoretical insights into the structures, stabilities, and reaction pathways of norbornyl systems and carbocations.

Quantum Mechanical (e.g., DFT) Calculations of Norbornyl Carbocation Stability and Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been extensively used to study the structure and stability of the 2-norbornyl cation. researchgate.netwikipedia.orgsubstack.comresearchgate.netic.ac.ukacs.org These calculations have provided significant support for the non-classical, bridged structure as the stable minimum on the potential energy surface. substack.comacs.org

Early ab initio calculations reinforced spectroscopic evidence regarding the nature of the 2-norbornyl cation. core.ac.uk More recent calculations at various levels of theory (e.g., Becke3LYP, MP2, QCISD, B3LYP-D3BJ) have consistently shown that the symmetric, bridged structure is a minimum on the potential energy surface, while a classical structure is higher in energy or represents a transition state. substack.comacs.org For example, calculations at the Becke3LYP/6-31G(d,p) level indicated that a bridged species with shortened C-C distances is significantly higher in energy than the equilibrium optimized geometry. acs.org

DFT calculations combined with ab initio molecular dynamics have been used to study the 2-norbornyl cation in confined environments like zeolites, showing that the non-classical nature is maintained and the ion can be stabilized at ambient temperatures. researchgate.net These simulations also provide details on the dynamic behavior and energy barriers of molecular motion within these confined spaces. researchgate.net

Computational studies have helped to visualize the delocalized nature of the positive charge in the non-classical norbornyl cation, depicting it with partial bonds or through resonance structures involving σ-delocalization. wikipedia.orgsubstack.com Calculations have also explored the potential energy surface for rearrangements, supporting the rapid interconversion observed experimentally at higher temperatures. substack.com

Calculated Bond Distances in the 2-Norbornyl Cation (Example from B3LYP-D3BJ/6-31G(d) Calculations) substack.com

| Bond | Calculated Distance (Å) | Comparison to Normal C-C Bond |

| C1-C2 | Markedly shorter | Shorter |

| C1-C6 | Quite long | Longer |

| C2-C6 | Quite long | Longer |

Note: Specific numerical values for calculated bond distances can vary depending on the level of theory and basis set used.

Computational studies continue to refine our understanding of the norbornyl cation and its role in reaction mechanisms, providing detailed insights into its electronic structure and dynamics. substack.comresearchgate.netacs.org

Molecular Dynamics Simulations of Solvolysis and Intermediates in Solution

Molecular dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of atoms and molecules, providing insights into dynamic processes such as solvolysis and the characteristics of transient intermediates in solution ebsco.comnih.gov. Applied to this compound and its derivatives, MD simulations have been instrumental in elucidating the complex mechanisms involved in their solvolysis, particularly concerning the formation and nature of the norbornyl cation.

Recent molecular dynamics simulations investigating the solvolysis of exo- and endo-norbornyl brosylate in acetic acid solution have provided valuable insights into the timing of sigma bridging acs.orgnih.gov. These simulations, designed to computationally model the classic Winstein-Trifan experiment, suggest that sigma bridging occurs in the transition state during exo-solvolysis acs.orgnih.gov. In contrast, endo-solvolysis does not appear to be accompanied by sigma bridging in the transition state, with bridging occurring later in a dynamically stepwise manner acs.orgnih.gov.

Simulations of the norbornyl cation itself in solution indicate that it primarily exhibits vibrations characteristic of zero-point and thermal motion. acs.orgnih.gov. These simulations did not show a tendency for the non-classical, sigma-bridged norbornyl cation to sample localized "classical cation" geometries in solution acs.orgnih.gov. This supports the concept of the non-classical structure being a stable form in solution under these conditions.

Furthermore, ab initio molecular dynamics simulations have been used to investigate the norbornyl cation in confined environments, such as zeolites x-mol.netnih.gov. These studies have successfully stabilized the non-classical 2-norbornyl cation within a ZSM-5 zeolite, confirming its structure under ambient temperature conditions without the need for superacidic environments x-mol.netnih.gov. This highlights the utility of MD simulations in studying reactive intermediates that are challenging to observe experimentally under typical conditions.

MD simulations have also been employed to explore the complex isomerization pathways of the norbornyl cation, including rearrangements to species like the 1,3-dimethylcyclopentyl cation researchgate.net. Born-Oppenheimer molecular dynamics simulations, combined with ab initio computations, have revealed intricate rearrangement routes involving ring-opening and the formation of acyclic and monocyclic intermediates researchgate.net.

Computational Modeling of Stereoselectivity and Reaction Energetics

Computational modeling, particularly using density functional theory (DFT) and ab initio methods, plays a crucial role in understanding the stereoselectivity and energetics of reactions involving this compound and related norbornane systems rsc.orgnih.gov. These approaches allow for the calculation of transition state structures, activation energies, and the relative stabilities of intermediates, providing a theoretical basis for experimental observations.

Studies analyzing the solvolysis behavior of epimeric norbornyl derivatives, including protonated exo- and endo-norbornanol, using ab initio methods (B3LYP/6-311+G//B3LYP/6-31G level) have provided insights into the observed exo-stereoselectivity researchgate.netresearchgate.net. The activation energy for the dissociation of protonated exo-norbornanol was calculated to be lower than that of the endo isomer, consistent with experimental solvolysis data researchgate.netresearchgate.net. Specifically, the activation energy difference was calculated to be 3.7 kcal mol⁻¹, favoring the exo pathway researchgate.net.

Computational studies have also examined the transition state structures in norbornyl solvolysis. The structure of the C₇H₁₁⁺ moiety in the exo-transition state, while unsymmetrical, was calculated to be only slightly higher in energy (1.3 kcal mol⁻¹) than the fully relaxed nonclassical norbornyl cation researchgate.net. In contrast, the norbornyl cation moiety in the endo-transition structure was found to be less stable than the fully bridged ion researchgate.net. The stronger interaction between the leaving group and the developing carbocation in the endo-transition structure compared to the exo-transition structure also contributes to the observed stereoselectivity researchgate.net.

DFT calculations have been applied to study the stereoselectivity in other reactions involving norbornene derivatives, providing a framework for understanding the preference for exo products rsc.org. These computational results, often comparing the energetics of different transition states (e.g., exo vs. endo), are consistent with experimental selectivity outcomes rsc.orgchemrxiv.org. The consideration of conformational degrees of freedom in computational studies has been shown to be essential for accurately predicting stereoselectivity chemrxiv.org.

Computational modeling has also been used to investigate the energetics of potential energy surfaces related to the norbornyl cation and its isomers, identifying stable structures and their relative energies in the gas phase researchgate.net. These studies contribute to the broader understanding of carbocation stability and rearrangement processes in these complex systems.

The application of computational chemistry extends to understanding the stereoselective interactions of this compound derivatives with enzymes, such as butyrylcholinesterase tandfonline.com. Modeling the binding of exo-norbornyl carbamate (B1207046) enantiomers into the enzyme's active site has helped explain the observed stereoselectivity in hydrolysis, where one enantiomer fits better into the active site than the other tandfonline.com.

Derivatization and Strategic Utility in Advanced Organic Synthesis

exo-Norborneol (B145942) as a Chiral Scaffold and Auxiliary in Asymmetric Synthesis

This compound's bicyclic structure provides a rigid scaffold that can influence the stereochemical outcome of reactions. smolecule.comcymitquimica.com It has been utilized as a chiral starting material for the synthesis of other chiral compounds through asymmetric reactions. smolecule.com While endo-norborneol (B8440766) is also known to play a crucial role as a chiral auxiliary in asymmetric synthesis, this compound's specific stereochemistry offers distinct advantages in certain transformations. guidechem.com Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemistry of newly formed chiral centers and are subsequently removed. cram.comyork.ac.uk The use of chiral auxiliaries like norborneol derivatives can lead to high levels of diastereocontrol, and the resulting diastereomers can often be separated by conventional methods such as chromatography and crystallization. cram.comyork.ac.uk

Research has explored the use of norbornane-derived carboxylic acids as chiral auxiliaries in asymmetric synthesis, indicating the broader utility of the norbornane (B1196662) scaffold in controlling stereochemistry. lookchem.com The synthesis of both exo- and endo-norborneol can be influenced by regioselectivity and stereoselectivity during their preparation, highlighting the importance of controlled synthesis for asymmetric applications. cram.com

Functionalization and Derivatization Strategies for this compound

The hydroxyl group in this compound serves as a key handle for a variety of functionalization and derivatization strategies. It can be converted into esters, such as trifluoroacetate (B77799) derivatives, by reaction with acyl chlorides or anhydrides. smolecule.com Oxidation of the alcohol group can yield ketones or aldehydes using various oxidizing agents. smolecule.com

This compound can undergo silylation at a secondary C–H bond, leading to the formation of cyclic 1,3-diols after oxidation. nih.gov This site-selective functionalization demonstrates the potential for modifying the norbornane core at positions other than the hydroxyl group. nih.gov Transition-metal-catalyzed, coordination-assisted C(sp3)–H functionalization has emerged as a powerful strategy, and norborneol-derived substrates have been shown to undergo oxidation at methine tertiary C–H bonds. nih.gov

Conversion of this compound to its corresponding boronic ester intermediate allows for further functionalization through Suzuki-Miyaura couplings, a significant tool for carbon-carbon bond formation in organic synthesis. smolecule.com Furthermore, sequential oxidative cleavage and double-Mannich reactions of simple norbornenes can lead to complex alkaloid-like structures, which can then undergo a range of derivatization reactions. acs.org These include regioselective enol triflate formation/cross-coupling sequences and conversion to tricyclic lactams. acs.org

Application in Diels-Alder Cycloadditions and Related Pericyclic Reactions

While norbornene is a well-known dienophile in Diels-Alder reactions, this compound and its derivatives can also participate in or be products of pericyclic reactions. The Diels-Alder reaction is a fundamental cycloaddition that constructs six-membered rings and is crucial in the synthesis of many complex molecules. libretexts.org When cyclic structures like norbornene are involved, the reaction can lead to different stereochemical outcomes, namely exo and endo products, with the endo product often being favored due to secondary orbital interactions. libretexts.org

Hetero Diels-Alder reactions with norbornene as a dienophile have been shown to proceed with high exo-selectivity in certain cases, influenced by factors like distortions in norbornene and transition state conformations. researchgate.net This highlights the inherent preference for exo addition in some cycloadditions involving the norbornene system.

Pericyclic reactions, including cycloadditions like the Diels-Alder reaction, proceed through a concerted cyclic transition state and are often highly stereospecific. msu.eduprgc.ac.inscienceinfo.com The stereochemical outcome is governed by the symmetry of the molecular orbitals involved and can be influenced by thermal or photochemical conditions. prgc.ac.inscienceinfo.comwomengovtcollegevisakha.ac.in The unique structure of norbornane derivatives, including this compound, makes them interesting substrates for studying the mechanisms and stereochemistry of pericyclic reactions. iastate.eduresearchgate.netacs.org

Integration into Novel Polymeric Materials (focused on synthetic methodology)

This compound's rigid structure and the presence of a polymerizable handle (the norbornene core, often introduced through synthesis) make it a suitable monomer or co-monomer for the synthesis of novel polymeric materials. The incorporation of this compound into polymers can impart unique properties, such as improved thermal stability and optical activity. smolecule.com

Functionalized polynorbornenes are important specialty materials. researchgate.net Approaches to synthesizing substituted norbornenes for polymerization include Diels-Alder reactions, hydrosilylation of norbornadiene, alkylation, and silylation of norbornene derivatives. researchgate.net Hydrosilylation of norbornadiene can selectively yield exo-norbornenes with organosilicon substituents, which are reactive in both metathesis and addition polymerization. researchgate.net The synthesis method can influence the ratio of exo to endo isomers, with the exo isomer often being more desirable for polymerization due to its reactivity. researchgate.net

The prepared polymers, particularly those containing chiral norbornene derivatives, represent a platform for developing chiral polymeric materials with applications in enantioselective membrane separation and chiral stationary phases for chromatography. researchgate.net The unique structure of norborneol allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing exo-Norborneol in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of norbornene derivatives under controlled conditions (e.g., Pd/C or Ni catalysts). Characterization requires a combination of analytical techniques:

- NMR Spectroscopy : To confirm stereochemistry and purity (e.g., distinct exo proton signals at δ 1.2–1.5 ppm) .

- X-ray Crystallography : For definitive structural confirmation of the bicyclic framework .

- Melting Point Analysis : A sharp range of 117–119°C indicates high purity .

Q. How should this compound be stored to maintain stability, and what are critical safety protocols?

- Methodological Answer :

- Storage : Refrigerated (2–8°C) in airtight containers to prevent oxidation or moisture absorption. Avoid incompatible materials like strong oxidizers (e.g., peroxides) .

- Safety Protocols : Use PPE (nitrile gloves, chemical goggles), work in fume hoods to minimize inhalation risks, and avoid electrostatic discharge due to its low vapor pressure (0.004 kPa at 25°C) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported hydroxylation kinetics of this compound?

- Methodological Answer : Discrepancies in aqueous OH rate coefficients (e.g., kOHaq values) may arise from:

- Structural Effects : Its bridged cyclohexane ring reduces reactivity compared to linear analogs, as shown in temperature-dependent kinetic studies .

- Experimental Variability : Differences in pH, temperature control, or detection limits (e.g., GC vs. fluorescence assays). Validate results via comparative studies using standardized protocols .

Q. What computational and experimental approaches are optimal for studying this compound’s reaction pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening reactions or oxidation mechanisms (e.g., epoxidation) .

- Isotopic Labeling : Track hydrogen migration in acid-catalyzed rearrangements using deuterated derivatives .

- In Situ Spectroscopy : Monitor real-time intermediates via FTIR or Raman during thermal decomposition .

Q. How can researchers address gaps in this compound’s toxicological and environmental impact data?

- Methodological Answer :

- Ecotoxicology Assays : Conduct Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

- Degradation Studies : Evaluate photolytic or microbial degradation under simulated environmental conditions (e.g., OECD 301B) .

- Data Sharing : Collaborate with repositories to aggregate findings, as current SDS lack carcinogenicity or chronic toxicity data .

Q. What strategies mitigate challenges in analyzing this compound’s stereochemical outcomes in asymmetric catalysis?

- Methodological Answer :

- Chiral Stationary Phases : Use HPLC with cellulose-based columns to resolve enantiomers .

- Kinetic Resolution : Optimize catalyst loading (e.g., BINOL-derived ligands) to enhance enantiomeric excess (ee) .

- Cross-Validation : Compare results across multiple labs to control for instrumental or procedural biases .

Data Analysis and Reporting

Q. How should researchers present this compound data to highlight reproducibility and significance?

- Methodological Answer :

- Raw Data Inclusion : Append large datasets (e.g., kinetic traces, NMR spectra) with metadata (e.g., instrument calibration details) .

- Uncertainty Quantification : Report standard deviations for repeated measurements and use error bars in graphical representations .

- Comparative Tables : Contrast new findings with prior literature (e.g., rate coefficients, synthetic yields) to emphasize novelty or confirm trends .

Q. What frameworks support rigorous interpretation of conflicting results in this compound studies?

- Methodological Answer : Apply the FLOAT Method :

- Feasibility : Ensure methodologies align with resource constraints (e.g., high-purity solvents, advanced detectors) .

- Originality : Identify unexplored variables (e.g., solvent polarity effects on reaction selectivity) .

- Ethics : Disclose conflicts of interest, particularly in industry-funded studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.